![molecular formula C18H14F3N3O2S B2503067 2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one CAS No. 380347-21-7](/img/structure/B2503067.png)
2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one" is a member of the benzothiazole family, which is known for its diverse biological activities, including antitumor properties. Benzothiazoles have been extensively studied for their potential in cancer therapy due to their selective growth inhibitory properties against human cancer cell lines . Additionally, benzothiazoles have been explored for their use in fluorescent probes due to their sensitivity to pH changes and selectivity in metal cation binding . The structural features of benzothiazoles, such as the presence of a triazine ring, have also been associated with DNA binding capabilities, which may contribute to their antiproliferative effects .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves cyclization reactions, such as the Jacobsen cyclization, to form the core benzothiazole structure . Modifications to this process have allowed for the synthesis of various fluorinated benzothiazoles with potent cytotoxic effects . Additionally, multicomponent condensation reactions have been employed to create derivatives of benzothiazoles, such as the thiadiazolo[3,2-a][1,3,5]triazine derivatives . The synthesis of these compounds is crucial for the development of new drugs with improved antitumor activities.
Molecular Structure Analysis
The molecular structure of benzothiazoles is characterized by the presence of a benzene ring fused to a thiazole ring, which can be further functionalized with various substituents to enhance biological activity . The introduction of fluorine atoms and methoxy groups can significantly affect the electronic properties of the molecule, potentially leading to increased potency and selectivity . Density functional theory (DFT) modeling has been used to optimize the molecular structure and predict the vibrational spectra and optical properties of benzothiazole derivatives .
Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions, including oxidation and substitution, to form new derivatives with different biological activities . For instance, the oxidation of hydroxyphenyl benzothiazoles can lead to the formation of compounds with potential antitumor properties . Substitution reactions, such as the replacement of a chlorine atom with secondary cyclic amines, can yield compounds with antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazoles, such as solubility, acidity, and fluorescence, are influenced by their molecular structure and substituents . These properties are essential for the application of benzothiazoles in drug development and as fluorescent probes. The optical properties, including optical band gaps and absorption indices, are particularly important for the potential use of benzothiazoles in optoelectronic applications .
Applications De Recherche Scientifique
Antimicrobial Applications
Some derivatives of triazine and benzothiazole compounds have been synthesized and tested for their antimicrobial activities. These compounds, including those synthesized from reactions involving ester ethoxycarbonylhydrazones and primary amines or Schiff base derivatives using 4-methoxybenzaldehyde, have shown moderate to good antimicrobial activities against test microorganisms (Bektaş et al., 2007). This suggests potential applications in developing new antimicrobial agents.
Anticancer Research
Benzothiazole derivatives have also been investigated for their anticancer properties. New benzothieno[3,2-d]-1,2,3-triazines, along with their precursors, were designed and synthesized, showing significant antiproliferative effects against HeLa cells. These compounds interact with DNA through groove-binding, suggesting a mechanism for their anticancer activity (Lauria et al., 2014). This highlights the potential of benzothiazole derivatives in cancer treatment research.
Fluorescent Probes for Sensing
The synthesis of benzoxazole and benzothiazole analogs for use as fluorescent probes has been explored. These compounds have been shown to be sensitive to pH changes and selective in sensing metal cations, such as magnesium and zinc, due to the high acidity of the fluorophenol moiety. This indicates their potential application in developing sensitive and selective sensors for biomedical and environmental monitoring (Tanaka et al., 2001).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibiting effects on steel in acidic environments. These compounds offer higher inhibition efficiencies and extra stability, suggesting their application in protecting metals against corrosion, which is crucial for extending the life of metal structures in industrial applications (Hu et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S/c1-10-3-8-13-14(9-10)27-16-23-17(18(19,20)21,22-15(25)24(13)16)11-4-6-12(26-2)7-5-11/h3-9H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJVFAQSWPRIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=O)NC(N=C3S2)(C4=CC=C(C=C4)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B2502984.png)

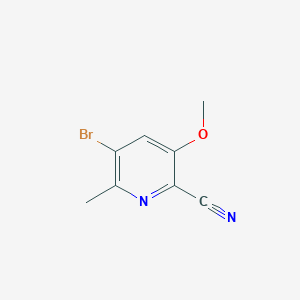
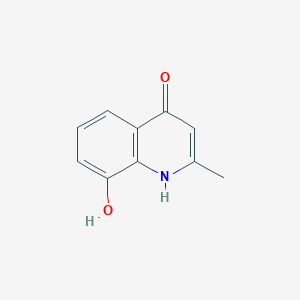

![5-amino-N-(4-chlorobenzyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502992.png)
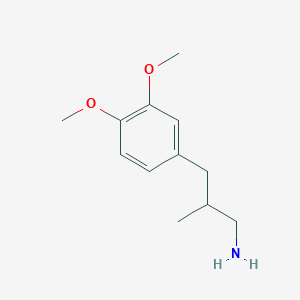

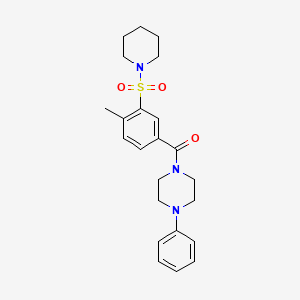
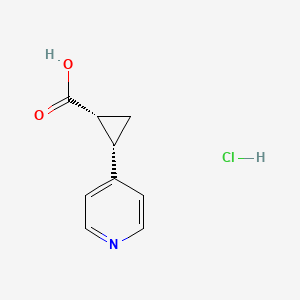



![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)